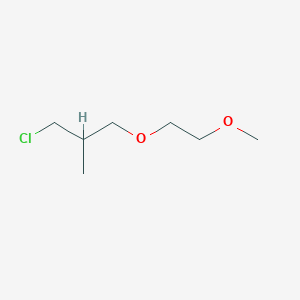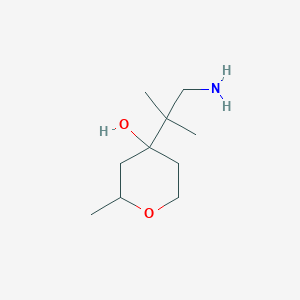
4-Propylcycloheptane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propylcycloheptane-1-sulfonyl chloride is an organic compound with the molecular formula C10H19ClO2S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) bonded to a chlorine atom. This compound is primarily used in organic synthesis and research due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propylcycloheptane-1-sulfonyl chloride typically involves the chlorosulfonation of 4-propylcycloheptane. This process can be carried out using reagents such as chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction is highly exothermic and requires careful temperature control to avoid side reactions .
Industrial Production Methods: In an industrial setting, the production of sulfonyl chlorides often employs continuous flow reactors to ensure precise control over reaction parameters. This method enhances safety and efficiency by minimizing the risk of thermal runaway and allowing for better management of exothermic reactions .
Análisis De Reacciones Químicas
Types of Reactions: 4-Propylcycloheptane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonyl thiols, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: React with amines under mild conditions to form sulfonamides.
Alcohols: React with alcohols in the presence of a base to form sulfonate esters.
Thiols: React with thiols to form sulfonyl thiols.
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonyl Thiols: Formed from reactions with thiols.
Aplicaciones Científicas De Investigación
4-Propylcycloheptane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of more complex molecules.
Pharmaceutical Research: Used in the development of sulfonamide-based drugs, which have antibacterial, antiviral, and anti-inflammatory properties.
Material Science: Employed in the synthesis of sulfonyl-containing polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Propylcycloheptane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in the formation of various sulfonyl derivatives, which can exhibit diverse biological and chemical activities .
Comparación Con Compuestos Similares
Cyclohexane-1-sulfonyl Chloride: Similar in structure but with a six-membered ring instead of a seven-membered ring.
Cyclooctane-1-sulfonyl Chloride: Contains an eight-membered ring, leading to different steric and electronic properties.
Uniqueness: 4-Propylcycloheptane-1-sulfonyl chloride is unique due to its seven-membered ring structure, which imparts distinct steric and electronic characteristics. This uniqueness can influence its reactivity and the properties of the compounds derived from it .
Propiedades
Fórmula molecular |
C10H19ClO2S |
|---|---|
Peso molecular |
238.78 g/mol |
Nombre IUPAC |
4-propylcycloheptane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO2S/c1-2-4-9-5-3-6-10(8-7-9)14(11,12)13/h9-10H,2-8H2,1H3 |
Clave InChI |
DBHBDHKVQRMWCX-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCCC(CC1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Aminomethyl)cyclooctyl]methanol](/img/structure/B13180214.png)
![1-[2-(Aminomethyl)-1,3-thiazol-4-YL]prop-2-EN-1-one](/img/structure/B13180217.png)
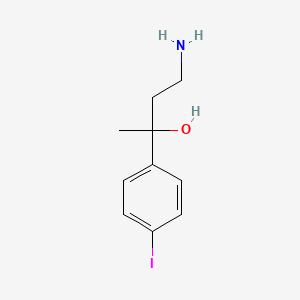
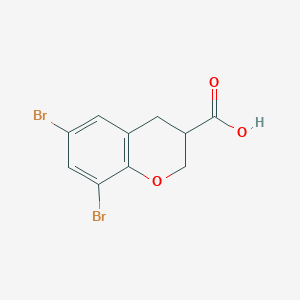
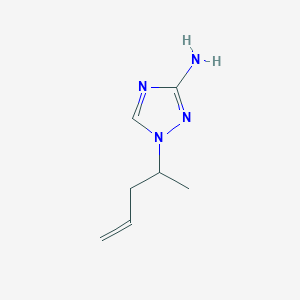
![1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13180253.png)

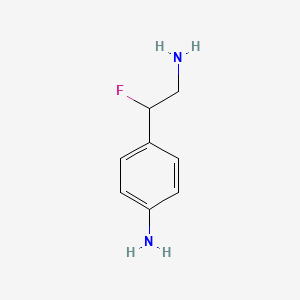
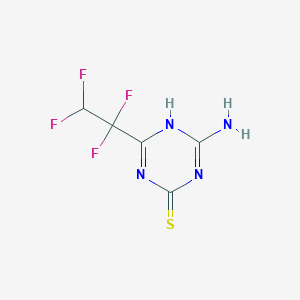
![Methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13180272.png)
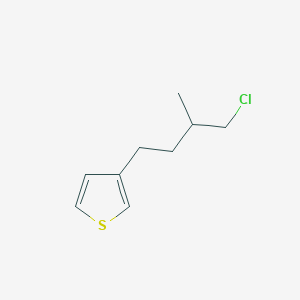
![2-chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13180280.png)
